1-(Difluoro-diphenyl-phosphanyl-methyl)-4-dimethylamino-pyridinium triflate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Difluoro-diphenyl-phosphanyl-methyl)-4-dimethylamino-pyridinium triflate is a complex organic compound that features a pyridinium core substituted with difluoro-diphenyl-phosphanyl and dimethylamino groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Difluoro-diphenyl-phosphanyl-methyl)-4-dimethylamino-pyridinium triflate typically involves the following steps:
Formation of the Pyridinium Core: The pyridinium core can be synthesized through the reaction of pyridine with an appropriate alkylating agent.
Introduction of the Difluoro-diphenyl-phosphanyl Group: This step involves the reaction of the pyridinium intermediate with a difluoro-diphenyl-phosphanyl reagent under controlled conditions.
Addition of the Dimethylamino Group:
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Difluoro-diphenyl-phosphanyl-methyl)-4-dimethylamino-pyridinium triflate can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in various substituted pyridinium compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(Difluoro-diphenyl-phosphanyl-methyl)-4-dimethylamino-pyridinium triflate involves its interaction with specific molecular targets. The difluoro-diphenyl-phosphanyl group may play a role in binding to metal centers, while the dimethylamino group can participate in hydrogen bonding and other interactions. The exact pathways and targets depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(Diphenyl-phosphanyl-methyl)-4-dimethylamino-pyridinium triflate
- 1-(Difluoro-diphenyl-phosphanyl-methyl)-4-methylamino-pyridinium triflate
Uniqueness
1-(Difluoro-diphenyl-phosphanyl-methyl)-4-dimethylamino-pyridinium triflate is unique due to the presence of both difluoro-diphenyl-phosphanyl and dimethylamino groups, which confer distinct chemical and physical properties. These features make it a valuable compound for specific applications in research and industry.
Eigenschaften
Molekularformel |
C21H20F5N2O3PS |
---|---|
Molekulargewicht |
506.4 g/mol |
IUPAC-Name |
1-[diphenylphosphanyl(difluoro)methyl]-N,N-dimethylpyridin-1-ium-4-amine;trifluoromethanesulfonate |
InChI |
InChI=1S/C20H20F2N2P.CHF3O3S/c1-23(2)17-13-15-24(16-14-17)20(21,22)25(18-9-5-3-6-10-18)19-11-7-4-8-12-19;2-1(3,4)8(5,6)7/h3-16H,1-2H3;(H,5,6,7)/q+1;/p-1 |
InChI-Schlüssel |
DPCXXAXWTUBLKB-UHFFFAOYSA-M |
Kanonische SMILES |
CN(C)C1=CC=[N+](C=C1)C(F)(F)P(C2=CC=CC=C2)C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.